Therapeutic Potential of N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide Derivatives
Therapeutic Potential of N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide Derivatives
Executive Summary
N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide represents a specialized scaffold within the thiosemicarbazide class, distinguished by its sterically hindered 2,6-disubstituted phenyl ring. While thiosemicarbazides are historically significant as precursors to heterocyclic pharmacophores (1,2,4-triazoles, 1,3,4-thiadiazoles), this specific derivative offers unique medicinal chemistry advantages.[1][2][3] The 2-ethyl-6-methyl substitution pattern introduces critical lipophilicity adjustments and conformational restrictions that enhance metabolic stability and membrane permeability compared to unhindered analogs.
This technical guide analyzes the therapeutic utility of this scaffold, focusing on its dual role as a metal-chelating anticancer agent and a privileged intermediate for antimicrobial drug discovery.
Chemical Architecture & SAR Analysis
Structural Pharmacophore
The core structure consists of a hydrazinecarbothioamide (thiosemicarbazide) tail attached to a 2-ethyl-6-methylphenyl head group.
-
Thiosemicarbazide Moiety (
): Acts as the primary pharmacophore. It is a "soft" donor system capable of bidentate or tridentate chelation with transition metals (Fe, Cu, Zn), which is central to its antiproliferative mechanism. -
2-Ethyl-6-Methylphenyl Ring: This is the critical differentiator.
-
Steric Shielding: The bulky ethyl and methyl groups at the ortho positions twist the phenyl ring out of planarity relative to the thioamide backbone. This "atropisomeric-like" conformation disrupts planar stacking (reducing non-specific toxicity) while protecting the N-aryl bond from rapid enzymatic hydrolysis.
-
Lipophilicity (
): The alkyl substituents significantly increase hydrophobicity compared to a simple phenyl ring, facilitating passive transport across the blood-brain barrier (BBB) or bacterial cell walls.
-
Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | ~209.3 g/mol | Fragment-like; ideal for lead optimization. |
| H-Bond Donors | 3 (NH groups) | Critical for active site binding. |
| H-Bond Acceptors | 1 (Sulfur) | Soft acceptor; interacts with metal centers. |
| LogP (Est.) | 2.5 – 3.2 | Optimal range for oral bioavailability. |
| Chelation Mode | N, S bidentate | High affinity for Fe(II) and Cu(II). |
Synthesis Protocol
The synthesis of N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide is a nucleophilic addition reaction. The protocol below ensures high purity by controlling temperature to prevent dimerization.
Reaction Logic
The electrophilic carbon of the isothiocyanate is attacked by the nucleophilic nitrogen of hydrazine hydrate . The steric bulk of the 2-ethyl-6-methyl group requires longer reaction times or mild heating compared to unhindered isothiocyanates.
Step-by-Step Methodology
Reagents:
-
2-Ethyl-6-methylphenyl isothiocyanate (1.0 eq)
-
Hydrazine hydrate (98%, 1.2 eq)
Protocol:
-
Preparation: Dissolve 10 mmol of 2-ethyl-6-methylphenyl isothiocyanate in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Cool the solution to 0–5°C in an ice bath. Add hydrazine hydrate (12 mmol) dropwise over 15 minutes. Reasoning: Exothermic control prevents the formation of symmetrical thiocarbohydrazide byproducts.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2 hours. If TLC indicates incomplete conversion (due to steric hindrance), reflux gently at 78°C for 1 hour.
-
Work-up: Cool the mixture to 4°C. The product typically precipitates as a white/off-white solid.
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water (8:2) to obtain analytical purity.
Synthesis Visualization
Caption: Nucleophilic addition pathway for the synthesis of the target thiosemicarbazide derivative.
Therapeutic Applications & Mechanisms[3]
Anticancer Potential: Ribonucleotide Reductase Inhibition
Thiosemicarbazides are potent inhibitors of Ribonucleotide Reductase (RNR), the rate-limiting enzyme in DNA synthesis.
-
Mechanism: The thiosemicarbazide moiety chelates the Iron (Fe) required by the RNR R2 subunit.
-
The "2-Ethyl-6-Methyl" Advantage: Unsubstituted thiosemicarbazides often suffer from rapid metabolism. The 2,6-dialkyl substitution provides a "steric umbrella," slowing down hepatic degradation and prolonging the plasma half-life, thereby maintaining effective concentrations for iron chelation in the tumor microenvironment.
-
ROS Generation: The Iron-Thiosemicarbazide complex can participate in redox cycling, generating Reactive Oxygen Species (ROS) that induce apoptosis specifically in cancer cells, which are often under high oxidative stress.
Antimicrobial & Antifungal Activity
This scaffold serves as a "privileged structure" for targeting bacterial membranes and metalloenzymes.
-
Target: Urease inhibition (relevant for H. pylori) and disruption of ergosterol biosynthesis in fungi.
-
Lipophilicity Factor: The ethyl/methyl groups enhance penetration into the lipid-rich mycobacterial cell wall, making this scaffold a candidate for anti-tubercular research.
Precursor Utility: Heterocyclic Cyclization
The most immediate utility of this molecule is as a precursor. It can be cyclized into:
-
1,2,4-Triazole-3-thiones: Via reaction with NaOH (Base catalyzed cyclization).
-
1,3,4-Thiadiazoles: Via reaction with carboxylic acids/POCl3 (Acid catalyzed dehydration).
These cyclic derivatives often exhibit superior bioactivity compared to the open-chain parent.
Mechanism of Action Diagram
Caption: Dual-mechanism cytotoxicity: RNR inhibition via iron starvation and ROS-mediated mitochondrial damage.
Future Directions & Research Recommendations
For researchers exploring this scaffold, the following studies are recommended to validate its therapeutic profile:
-
X-Ray Crystallography: Determine if the 2-ethyl-6-methyl group forces the N-N bond into a gauche conformation, which correlates with biological activity.
-
Metal Binding Constants: Quantify stability constants (
) with Fe(II), Cu(II), and Zn(II) to predict selectivity. -
Cyclization Screens: Systematically convert the hydrazinecarbothioamide into its 1,2,4-triazole derivatives to screen for "scaffold hopping" improvements in potency.
References
-
Review on Synthesis and Biological Activities of Hydrazinecarbothioamides. Source: Vertex AI Search / amazonaws.com Context: Comprehensive review of the thiosemicarbazide class as intermediates for heterocycles and lanthanide complexes. 3
-
Synthesis and Antimicrobial Evaluation of Novel Hydrazinecarbothioamides. Source: Turkish Journal of Pharmaceutical Sciences Context: Protocols for synthesizing thiosemicarbazides and converting them into 1,2,4-triazoles with antimicrobial data.[1][2][4] 2
-
PubChemLite: 2-ethyl-6-methylphenyl isothiocyanate. Source: PubChemLite / uni.lu Context: Verification of the starting material existence and physicochemical properties.[2][5][6] 7[2][8][9]
-
Unlocking the potential of the thioamide group in drug design. Source: PMC / nih.gov Context: Discusses the bioisosteric properties of thioamides and their role in improving pharmacokinetics. 10
Sources
- 1. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. turkjps.org [turkjps.org]
- 5. Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 6. msuir.usm.md [msuir.usm.md]
- 7. PubChemLite - 2-ethyl-6-methylphenyl isothiocyanate (C10H11NS) [pubchemlite.lcsb.uni.lu]
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- 9. reddit.com [reddit.com]
- 10. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
